molecular formula C11H13N5O B7710464 2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide CAS No. 521301-15-5

2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide

Cat. No.: B7710464
CAS No.: 521301-15-5
M. Wt: 231.25 g/mol
InChI Key: DZJXBLUVPWGNSM-UHFFFAOYSA-N
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Description

2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a 5-methyltetrazol-1-yl group attached to a 3-phenylpropanamide backbone. Tetrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8-13-14-15-16(8)10(11(12)17)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJXBLUVPWGNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide typically involves the cycloaddition reaction between a nitrile and an azideThe reaction conditions often involve the use of triethyl orthoformate and sodium azide in the presence of a suitable solvent such as acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .

Scientific Research Applications

2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors in the body. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in the compound’s biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyltetrazol-1-yl)-3-phenylpropanamide: Similar structure but with different substitution patterns on the tetrazole ring.

    2-(5-Phenyltetrazol-1-yl)-3-phenylpropanamide: Contains a phenyl group instead of a methyl group on the tetrazole ring.

    2-(5-Methyltetrazol-1-yl)-3-(4-methylphenyl)propanamide: Similar structure with a methyl group on the phenyl ring

Uniqueness

2-(5-Methyltetrazol-1-yl)-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methyltetrazol-1-yl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

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